2-(4-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(4-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a unique combination of indole, pyridine, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Thiazole Formation: The thiazole ring is synthesized through the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling Reaction: The chlorinated indole and the thiazole derivative are coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Acetylation: The final step involves the acetylation of the coupled product using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(4-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation by binding to key proteins and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
- 2-(4-fluoro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
- 2-(4-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
Uniqueness
2-(4-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The combination of indole, pyridine, and thiazole moieties also contributes to its distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C18H13ClN4OS |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13ClN4OS/c19-14-2-1-3-16-13(14)6-9-23(16)10-17(24)22-18-21-15(11-25-18)12-4-7-20-8-5-12/h1-9,11H,10H2,(H,21,22,24) |
InChI Key |
NUONBNZIVIRMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)C(=C1)Cl |
Origin of Product |
United States |
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